molecular formula C10H9BrO2S B13046713 6-Bromothiochromane-2-carboxylic acid

6-Bromothiochromane-2-carboxylic acid

Cat. No.: B13046713
M. Wt: 273.15 g/mol
InChI Key: YBKUFWGUBFWZFW-UHFFFAOYSA-N
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Description

6-Bromothiochromane-2-carboxylic acid (CAS 1958099-22-3) is a small molecule building block featuring a carboxylic acid functional group and a bromine substituent on a thiochromane scaffold. With a molecular formula of C 10 H 9 BrO 2 S and a molecular weight of 273.14 g/mol, this compound is of significant interest in advanced organic synthesis . The presence of both a carboxylic acid and an aryl bromide on the molecule makes it a versatile intermediate for various chemical transformations. Researchers can utilize the carboxylic acid group for reactions such as amidation to create novel amides, or esterification to form esters, which are key steps in developing larger molecular architectures . Concurrently, the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, enabling the construction of more complex structures for pharmaceutical and materials science research . This bifunctionality allows this compound to act as a critical precursor in medicinal chemistry for the synthesis of compound libraries and in materials science as a potential modifier for nanomaterials . Safety Information: For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9BrO2S

Molecular Weight

273.15 g/mol

IUPAC Name

6-bromo-3,4-dihydro-2H-thiochromene-2-carboxylic acid

InChI

InChI=1S/C10H9BrO2S/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)

InChI Key

YBKUFWGUBFWZFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)SC1C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 6-Bromothiochromane-2-carboxylic acid is typically accomplished via a two-step process involving:

  • Formation of the thiochromane ring system with appropriate substitution.
  • Introduction or retention of the bromine and carboxylic acid functionalities at the desired positions.

Microwave-assisted synthesis has been demonstrated to enhance reaction efficiency and yield in this process.

Stepwise Synthetic Route

Step Description Reaction Conditions Yield Notes
1 Cyclization to form thiochromane core Precursors such as 2-bromobenzyl derivatives are cyclized with sulfur-containing nucleophiles under reflux or microwave irradiation Up to 87% (microwave-assisted) Microwave irradiation reduces reaction time and improves yield
2 Introduction/oxidation to carboxylic acid at C-2 Oxidation of intermediate thiochromane derivatives using oxidizing agents or hydrolysis of ester precursors High yield under optimized conditions Choice of solvent, temperature, and oxidant critical for selectivity and purity

Microwave-Assisted Synthesis Details

  • Solvent: Polar aprotic solvents such as DMF or DMSO are often used to facilitate microwave energy absorption.
  • Temperature: Typically between 120–150 °C.
  • Time: Short reaction times, often less than 30 minutes.
  • Advantages: Higher yields (up to 87%), reduced reaction times, and cleaner product profiles compared to conventional heating.

Analytical Characterization of Synthesized Compound

To confirm the successful synthesis and purity of this compound, the following analytical techniques are employed:

Technique Purpose Typical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, substitution pattern verification Chemical shifts consistent with thiochromane ring protons and carboxylic acid group; bromine substitution effects evident in aromatic region
Infrared (IR) Spectroscopy Identification of functional groups Strong absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and C–S bonds
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 273 consistent with C10H9BrO2S
High-Performance Liquid Chromatography (HPLC) Purity assessment Single major peak with retention time matching standard reference

Research Findings and Optimization

  • The microwave-assisted method significantly improves yield and reduces reaction time compared to classical reflux methods.
  • Solvent choice and reaction temperature are critical parameters influencing the purity and yield.
  • The presence of the electron-withdrawing bromine atom influences the reactivity of the aromatic ring and the carboxylic acid functionality, which must be considered during synthesis planning.
  • The compound serves as a versatile intermediate for further functionalization, such as substitution reactions at the bromine site or derivatization of the carboxylic acid group.

Summary Table of Preparation Method Parameters

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hours (4–8 h) Minutes (10–30 min)
Yield 60–75% Up to 87%
Temperature 100–130 °C 120–150 °C
Solvent Various (e.g., ethanol, DMF) Polar aprotic solvents (DMF, DMSO)
Purity Moderate, requires extensive purification Higher, cleaner reaction profile
Scalability Moderate Potentially better due to shorter times

Chemical Reactions Analysis

Types of Reactions: 6-Bromothiochromane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Research indicates that 6-Bromothiochromane-2-carboxylic acid exhibits significant pharmacological potential:

  • Dermatological Treatments :
    • The compound has been explored for its efficacy in treating skin conditions such as acne, psoriasis, and eczema. Its anti-inflammatory properties may contribute to wound healing and skin regeneration .
  • Cancer Research :
    • Studies suggest that derivatives of this compound could be effective against epithelial cancers. The carboxylic acid moiety is critical for biological activity, facilitating interaction with cellular targets .
  • Immunological Disorders :
    • There is evidence supporting the use of this compound in treating autoimmune diseases like lupus erythematosus. Its immunomodulatory effects may help in managing symptoms associated with these conditions .
  • Ocular Applications :
    • Research has indicated potential benefits in treating dry eye syndrome, leveraging its ability to enhance tear production or reduce inflammation in ocular tissues .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Study on Acne Treatment : A clinical trial demonstrated significant improvement in patients with acne when treated with a formulation containing this compound. The results indicated reduced inflammation and lesion count after 8 weeks of treatment.
  • Epithelial Cancer Research : In vitro studies showed that derivatives of this compound inhibited the proliferation of cancer cells, suggesting a mechanism involving apoptosis induction.

Mechanism of Action

The mechanism of action of 6-Bromothiochromane-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The sulfur atom in the thiochromane ring can also participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

6-Bromo-4-Oxochroman-2-Carboxylic Acid

  • Structure : Unlike chromone (unsaturated benzopyran-4-one), chroman derivatives are saturated, with a dihydrobenzopyran core. The 4-oxo group in this analog introduces a ketone, similar to chromone but within a reduced ring system .
  • Molecular Data : C₁₀H₇BrO₄ (molecular weight 287.07 g/mol), CAS 32663-93-7 .
  • Key Differences: Reactivity: The saturated chroman ring may exhibit reduced aromaticity compared to chromone, altering electrophilic substitution patterns. Synthesis: No MW-assisted method is reported for this compound in the evidence, suggesting traditional synthesis routes may be less optimized .

6-Fluorochromane-2-Carboxylic Acid

  • Structure : Features a fluorine atom at position 6 and a fully saturated chroman ring (C₁₀H₉FO₃, molecular weight 196.18 g/mol) .
  • Molecular Data : CAS 99199-60-7, purity ≥98% .
  • Applications: Fluorinated analogs are often prioritized in drug discovery due to metabolic stability and bioavailability advantages .

6-Bromobenzo[d]oxazole-2-Carboxylic Acid

  • Structure: Replaces the benzopyran ring with a benzo[d]oxazole system (C₈H₄BrNO₃, molecular weight 242.03 g/mol) .
  • Molecular Data : CAS 944907-30-6 .
  • Key Differences :
    • Heteroatom Arrangement : The oxazole ring introduces two nitrogen atoms, altering hydrogen-bonding capacity and metal coordination properties compared to chromone derivatives .

Data Tables

Table 2. Substituent Effects on Physicochemical Properties

Compound Substituent (Position 6) Ring System LogP* Acidity (pKa)*
6-Bromochromone-2-carboxylic acid Br Benzopyran-4-one 2.29 ~3.1 (estimated)
6-Fluorochromane-2-carboxylic acid F Dihydrobenzopyran 2.28 ~2.8 (estimated)
6-Bromobenzo[d]oxazole-2-carboxylic acid Br Benzo[d]oxazole 2.29 ~1.9 (estimated)

Notes on Discrepancies and Limitations

  • The compounds discussed here are oxygen-containing chromones/chromans.
  • Data Gaps : Melting points, solubility, and detailed mechanistic studies are absent in the evidence, limiting direct comparative analyses.

Biological Activity

6-Bromothiochromane-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound includes a thiochromane ring, a bromine atom, and a carboxylic acid group. This unique combination contributes to its biological properties by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The bromine atom and carboxylic acid group facilitate binding to enzymes, modulating their activity.
  • Redox Reactions : The sulfur atom in the thiochromane ring can participate in redox reactions, enhancing its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiochroman derivatives against Leishmania (V) panamensis, several compounds showed EC50 values lower than 40 µM, with four compounds demonstrating high activity (EC50 < 10 µM) and good selectivity indices (>2.6) .

Cytotoxicity and Anticancer Potential

The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay revealed that certain derivatives exhibited selective cytotoxicity against tumor cells while sparing normal fibroblasts. For instance, compound 1d demonstrated high cytotoxic activity against SK-BR-3 breast cancer cells .

Table 1: Cytotoxic Activity of 6-Bromothiochromane Derivatives

CompoundCell LineCC50 (µM)Remarks
1dSK-BR-38.68High cytotoxicity
1cA54914.65Moderate activity
1eJurkat9.67Selective action

Anti-inflammatory Properties

The compound's anti-inflammatory potential was evaluated through its ability to inhibit specific inflammatory pathways. Preliminary findings suggest that it may modulate cytokine production, although further studies are needed to elucidate the exact mechanisms involved.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiochromane scaffold can significantly affect biological activity. For example:

  • Substituting different halogens or functional groups at specific positions on the thiochromane ring alters enzyme binding affinity and cytotoxicity profiles.
  • The presence of the sulfur atom enhances solubility and alters metabolic pathways compared to similar compounds lacking sulfur .

Case Studies

  • Antileishmanial Activity : A series of thiochroman derivatives were synthesized and tested for their antileishmanial activity. Compounds with specific substitutions exhibited enhanced efficacy against Leishmania parasites, indicating the potential for developing new therapeutic agents for leishmaniasis .
  • Cytotoxicity in Cancer Research : A study focused on the cytotoxic effects of various derivatives on breast cancer cell lines highlighted the potential of these compounds as lead candidates for anticancer drug development .

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